molecular formula C14H22N2O B14770560 (R)-2-Amino-4-methyl-N-phenethylpentanamide

(R)-2-Amino-4-methyl-N-phenethylpentanamide

Cat. No.: B14770560
M. Wt: 234.34 g/mol
InChI Key: XTVMZZSWRGAPKM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-4-methyl-N-phenethylpentanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring an amino group, a methyl group, and a phenethyl group attached to a pentanamide backbone, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-methyl-N-phenethylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-4-methylpentanoic acid and phenethylamine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where ®-2-Amino-4-methylpentanoic acid is reacted with phenethylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-Hydroxybenzotriazole) to form the desired amide bond.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-2-Amino-4-methyl-N-phenethylpentanamide.

Industrial Production Methods

Industrial production of ®-2-Amino-4-methyl-N-phenethylpentanamide may involve large-scale amidation reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-methyl-N-phenethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

®-2-Amino-4-methyl-N-phenethylpentanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications as a drug candidate for treating neurological disorders and as an analgesic.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-methyl-N-phenethylpentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with neurotransmitter receptors, ion channels, and enzymes involved in pain signaling and neurological functions.

    Pathways Involved: It modulates signaling pathways related to neurotransmission, pain perception, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-4-methyl-N-phenethylpentanamide
  • ®-2-Amino-4-methyl-N-benzylpentanamide
  • ®-2-Amino-4-methyl-N-phenethylbutanamide

Uniqueness

®-2-Amino-4-methyl-N-phenethylpentanamide is unique due to its specific chiral configuration and the presence of the phenethyl group, which imparts distinct biological and chemical properties compared to its analogs. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2R)-2-amino-4-methyl-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C14H22N2O/c1-11(2)10-13(15)14(17)16-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10,15H2,1-2H3,(H,16,17)/t13-/m1/s1

InChI Key

XTVMZZSWRGAPKM-CYBMUJFWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCCC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.